![molecular formula C23H24FN3O B4837105 N-(3-fluoro-4-methylphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide](/img/structure/B4837105.png)
N-(3-fluoro-4-methylphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide
Overview
Description
N-(3-fluoro-4-methylphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide, also known as FMe-NBOME, is a potent synthetic hallucinogen belonging to the phenethylamine class. It was first synthesized in 2003 by a team of researchers led by David E. Nichols at Purdue University. Since then, FMe-NBOME has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various research fields.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide involves the activation of the serotonin 2A receptor, leading to the modulation of various signaling pathways in the brain. This results in altered perception, cognition, and mood, which are characteristic of hallucinogenic experiences.
Biochemical and Physiological Effects
N-(3-fluoro-4-methylphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These include changes in neurotransmitter release, gene expression, and synaptic plasticity, which are thought to underlie the hallucinogenic effects of the compound.
Advantages and Limitations for Lab Experiments
N-(3-fluoro-4-methylphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has several advantages as a research tool, including its high potency and selectivity for the serotonin 2A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, its use in laboratory experiments is limited by its potential toxicity and the lack of information on its long-term effects.
Future Directions
Future research on N-(3-fluoro-4-methylphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide is likely to focus on its potential applications in various research fields such as drug discovery, neuroscience, and pharmacology. Some possible directions for future research include:
1. Development of novel N-(3-fluoro-4-methylphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide derivatives with improved pharmacokinetic properties and reduced toxicity.
2. Investigation of the role of N-(3-fluoro-4-methylphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide in the regulation of various physiological and pathological processes, such as pain perception, inflammation, and psychiatric disorders.
3. Evaluation of the potential therapeutic applications of N-(3-fluoro-4-methylphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide and its derivatives in various diseases and conditions.
4. Exploration of the molecular mechanism of action of N-(3-fluoro-4-methylphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide and its interaction with other signaling pathways in the brain.
Conclusion
N-(3-fluoro-4-methylphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide is a potent synthetic hallucinogen that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various research fields. Its high affinity and selectivity for the serotonin 2A receptor make it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, its use in laboratory experiments is limited by its potential toxicity and the lack of information on its long-term effects. Future research on N-(3-fluoro-4-methylphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide is likely to focus on its potential applications in drug discovery, neuroscience, and pharmacology, as well as the development of novel derivatives with improved pharmacokinetic properties and reduced toxicity.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in various research fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit high affinity and selectivity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition.
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-(naphthalen-1-ylmethyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-17-9-10-20(15-22(17)24)25-23(28)27-13-11-26(12-14-27)16-19-7-4-6-18-5-2-3-8-21(18)19/h2-10,15H,11-14,16H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVXYFIMQFQHJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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